molecular formula C14H18N2S B4265678 5-pentyl-4-phenyl-1,3-thiazol-2-amine

5-pentyl-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B4265678
M. Wt: 246.37 g/mol
InChI Key: JLEPGFXBHGPAFV-UHFFFAOYSA-N
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Description

5-Pentyl-4-Phenyl-1,3-Thiazol-2-Amine is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentyl-4-Phenyl-1,3-Thiazol-2-Amine typically involves the Hantzsch thiazole synthesis. This method includes the condensation of α-haloketones with thioamides. For instance, the reaction between 4-phenyl-2-butanone and thiourea in the presence of a base such as sodium ethoxide can yield the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-Pentyl-4-Phenyl-1,3-Thiazol-2-Amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the thiazole ring to a dihydrothiazole.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-Pentyl-4-Phenyl-1,3-Thiazol-2-Amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pentyl-4-Phenyl-1,3-Thiazol-2-Amine involves its interaction with various molecular targets. For instance, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. Studies suggest that it can target specific proteins or receptors, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

    4-Phenyl-1,3-Thiazole-2-Amine: Shares a similar thiazole core but differs in the substituent at the 5-position.

    5-Phenyl-4-Phenyl-1,3-Thiazole-2-Amine: Another derivative with different substituents, leading to varied biological activities.

Uniqueness: 5-Pentyl-4-Phenyl-1,3-Thiazol-2-Amine stands out due to its specific substituent pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

5-pentyl-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-2-3-5-10-12-13(16-14(15)17-12)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEPGFXBHGPAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(N=C(S1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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